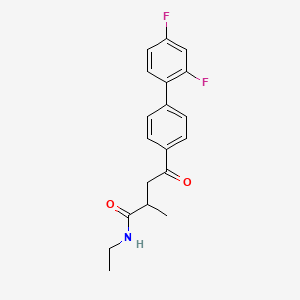
(+-)-2',4'-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide is a synthetic organic compound characterized by its unique biphenyl structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine, due to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide typically involves multiple steps, starting from biphenyl derivatives One common method includes the reaction of biphenyl with fluorinating agents to introduce the difluoro groupsThe gamma-oxo group is usually introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the gamma-oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the biphenyl rings .
Scientific Research Applications
(±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mechanism of Action
The mechanism of action of (±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Diamino-4,4’-dimethyl-1,1’-biphenyl: A biphenyl derivative with amino groups.
2,2’-Diamino-4,4’-dimethyl-6,6’-dibromo-1,1’-biphenyl: A brominated biphenyl derivative.
Uniqueness
(±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide is unique due to its difluoro groups and gamma-oxo functionality, which confer distinct chemical reactivity and biological activity compared to other biphenyl derivatives. These features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
161692-83-7 |
|---|---|
Molecular Formula |
C19H19F2NO2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-[4-(2,4-difluorophenyl)phenyl]-N-ethyl-2-methyl-4-oxobutanamide |
InChI |
InChI=1S/C19H19F2NO2/c1-3-22-19(24)12(2)10-18(23)14-6-4-13(5-7-14)16-9-8-15(20)11-17(16)21/h4-9,11-12H,3,10H2,1-2H3,(H,22,24) |
InChI Key |
GJKJZZUIATUTOD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















